molecular formula C14H20BrN B5850034 1-[(2-Bromophenyl)methyl]azocane

1-[(2-Bromophenyl)methyl]azocane

Cat. No.: B5850034
M. Wt: 282.22 g/mol
InChI Key: QTHZNCZQZWPHLS-UHFFFAOYSA-N
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Description

General Context of N-Heterocyclic Compounds and Azocane (B75157) Frameworks

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom alongside carbon atoms. nih.govopenmedicinalchemistryjournal.com This class of compounds is of immense importance as their structural motifs are found in a vast array of biologically active natural products, including alkaloids, vitamins, and antibiotics, as well as in a majority of pharmaceuticals. nih.govnih.govijraset.com The presence of the nitrogen heteroatom imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which can be crucial for molecular interactions with biological targets. nih.gov The structural and functional diversity of these compounds makes them privileged scaffolds in medicinal chemistry and drug design. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Azocane, a saturated eight-membered nitrogen-containing heterocycle, represents a specific framework within this broad family. wikipedia.org While less common than five- or six-membered rings, medium-sized rings like azocane are of interest for their conformational flexibility and potential to present appended functional groups in unique three-dimensional arrangements. The azocane scaffold is found in pharmacologically active compounds, such as guanethidine. wikipedia.org The investigation of substituted azocanes is driven by the quest for novel molecular shapes and properties that can lead to new therapeutic agents and research tools. ijraset.com

Importance of Bromophenyl Moieties in Advanced Organic Synthesis

The bromophenyl group, a benzene (B151609) ring substituted with a bromine atom, is a critical building block in advanced organic synthesis. researchgate.net The bromine atom is an excellent leaving group in a variety of chemical reactions, making the bromophenyl moiety a versatile handle for constructing more complex molecules. nih.gov

One of the most significant applications of bromophenyl groups is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netbeilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to a wide range of complex organic structures. The reactivity of the carbon-bromine bond enables chemists to strategically introduce new functional groups and build molecular complexity. researchgate.net Furthermore, the presence of a bromine atom can influence the electronic properties of the aromatic ring and can be used to improve characteristics like crystallinity in synthetic intermediates. labinsights.nl The utility of bromo-organic compounds is so profound that they are considered pivotal in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. researchgate.netketonepharma.com

Academic Rationale for Investigating 1-[(2-Bromophenyl)methyl]azocane

The academic rationale for the synthesis and investigation of this compound lies in the strategic combination of its two key structural components. The molecule serves as a versatile intermediate for further chemical elaboration. The azocane ring provides a flexible, three-dimensional scaffold, while the 2-bromophenylmethyl group offers a reactive site for a multitude of synthetic transformations.

The primary research interest in a compound like this compound would be its use as a precursor in the synthesis of more complex molecules. The bromine atom on the phenyl ring can be readily substituted or used in cross-coupling reactions to attach other molecular fragments. researchgate.netbibliomed.org This allows for the systematic exploration of the chemical space around the azocane scaffold, a strategy often employed in the discovery of new biologically active compounds. nih.govnih.gov By modifying the structure at the bromophenyl position, researchers can fine-tune the properties of the resulting molecules, potentially leading to the identification of novel ligands for biological receptors or new catalysts. The investigation of such compounds is fundamental to advancing the field of organic synthesis and medicinal chemistry.

Chemical Compound Data

Below is a table of properties for the core azocane structure. Specific experimental data for the full this compound compound is not widely available in public literature, reflecting its status as a specialized research intermediate.

PropertyValueReference
Name Azocane wikipedia.org
Synonyms Azacyclooctane, Heptamethyleneimine wikipedia.org
Chemical Formula C₇H₁₅N wikipedia.org
Molar Mass 113.204 g·mol⁻¹ wikipedia.org
Density 0.896 g/mL wikipedia.org
Boiling Point 51 to 53 °C (at 15 mmHg) wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-bromophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHZNCZQZWPHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 2 Bromophenyl Methyl Azocane

Reactions Involving the Azocane (B75157) Nitrogen

The nitrogen atom in the azocane ring is a versatile site for chemical modification, exhibiting reactivity typical of a secondary amine, though influenced by the conformational dynamics of the eight-membered ring.

Amine Reactivity in Eight-Membered Rings

The azocane ring, a saturated eight-membered heterocycle, imparts specific steric and electronic properties to the secondary amine nitrogen. nih.govwikipedia.org The conformational flexibility of the azocane ring can influence the accessibility of the nitrogen lone pair, which in turn affects its nucleophilicity and basicity. Generally, the nitrogen atom in 1-[(2-Bromophenyl)methyl]azocane is nucleophilic and can participate in a variety of reactions typical of secondary amines, such as protonation, alkylation, acylation, and sulfonylation.

One of the fundamental reactions is the formation of quaternary ammonium (B1175870) salts through exhaustive alkylation. youtube.comwikipedia.org This process, known as quaternization, involves the reaction of the amine with an excess of an alkylating agent, such as an alkyl halide. The resulting quaternary ammonium salt is permanently charged, independent of the solution's pH. wikipedia.org

Reactant Reagent Product Reaction Type
This compoundMethyl Iodide (excess)1-Methyl-1-[(2-bromophenyl)methyl]azocanium iodideQuaternization
This compoundBenzyl (B1604629) Bromide (excess)1-Benzyl-1-[(2-bromophenyl)methyl]azocanium bromideQuaternization

This table presents hypothetical quaternization reactions based on general amine reactivity.

Formation of N-Substituted Derivatives

The nitrogen of the azocane ring can be readily functionalized to form a variety of N-substituted derivatives. These reactions are crucial for modifying the compound's physical and biological properties. Common transformations include acylation and sulfonylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylazocanes. For instance, treatment with acetyl chloride would produce N-acetyl-1-[(2-bromophenyl)methyl]azocane.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base affords N-sulfonylated derivatives. This reaction is often used to introduce a protecting group or to synthesize sulfonamides.

Reactant Reagent Product Type
This compoundAcetyl ChlorideN-Acylazocane
This compoundp-Toluenesulfonyl ChlorideN-Sulfonylazocane

This table illustrates potential N-substitution reactions of the azocane nitrogen.

Reactions at the Bromophenyl Moiety

The 2-bromophenyl group is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the bromophenyl group, where the bromine atom is displaced by a nucleophile. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. youtube.com In the case of this compound, the absence of such activating groups makes direct SNAr reactions challenging under standard conditions. Harsher reaction conditions or the use of strong nucleophiles might be necessary to facilitate this transformation.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the phenyl ring serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.govnih.gov This method is highly versatile for the formation of biaryl compounds. For example, reacting this compound with phenylboronic acid would yield 1-{[1,1'-biphenyl]-2-ylmethyl}azocane.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgwikipedia.orgmdpi.comorganic-chemistry.org This reaction could be used to introduce a new amino group at the 2-position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govstackexchange.comnih.govresearchgate.net This would allow for the introduction of a vinyl group onto the phenyl ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated product. wikipedia.orgprinceton.eduwikipedia.orgnih.gov

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl derivative
Buchwald-HartwigAminePd catalyst, Phosphine ligand, BaseArylamine derivative
HeckAlkenePd(OAc)₂, Base (e.g., Et₃N)Arylalkene derivative
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne derivative

This table summarizes common cross-coupling reactions applicable to the bromophenyl moiety.

Intramolecular Reaction Pathways

The strategic positioning of the azocane nitrogen and the bromophenyl group in this compound allows for the possibility of intramolecular reactions, leading to the formation of novel tricyclic systems. Such cyclizations are valuable for the construction of complex molecular architectures.

One of the most promising intramolecular pathways is a palladium-catalyzed C-N bond formation, essentially an intramolecular Buchwald-Hartwig amination. rsc.org Under the influence of a suitable palladium catalyst and a base, the nitrogen atom of the azocane ring could attack the carbon atom bearing the bromine, leading to the formation of a new seven-membered ring fused to the existing azocane and phenyl rings. This would result in the synthesis of a dibenzo[b,f]azocine derivative. nih.govresearchgate.net

Another potential intramolecular reaction is a Heck-type cyclization. wikipedia.org If a double bond were present in an appropriate position on a substituent attached to the azocane nitrogen, an intramolecular Heck reaction could be envisioned to form a new carbocyclic or heterocyclic ring.

The feasibility and outcome of these intramolecular reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the inherent conformational preferences of the eight-membered azocane ring which would influence the proximity of the reacting centers.

Reactant Reaction Type Potential Product
This compoundIntramolecular Buchwald-Hartwig AminationDibenzo[b,f]azocine derivative
N-alkenyl-1-[(2-Bromophenyl)methyl]azocaneIntramolecular Heck ReactionFused polycyclic system

This table outlines potential intramolecular cyclization pathways.

Cycloaddition Reactions (e.g., [5+2] cycloadditions)

No information was found regarding the participation of this compound in cycloaddition reactions.

Rearrangement Reactions

There are no documented studies on the rearrangement reactions of this compound.

Reactivity as a Synthetic Intermediate or Building Block

No literature was found that describes the use of this compound as a synthetic intermediate or building block for the preparation of other chemical compounds.

Theoretical and Computational Investigations of 1 2 Bromophenyl Methyl Azocane

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-to-large-sized organic compounds. DFT calculations can predict a wide array of molecular properties, including geometries, reaction energies, and spectroscopic data. For a molecule like 1-[(2-Bromophenyl)methyl]azocane, DFT allows for a detailed exploration of its characteristics, from the distribution of electrons to its potential for nonlinear optical applications.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the azocane (B75157) ring and the π-system of the bromophenyl group. Conversely, the LUMO is anticipated to be distributed over the antibonding orbitals of the aromatic ring. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. nih.gov For instance, studies on similar N-substituted heterocyclic compounds have shown that the nature of the substituent on the aromatic ring can significantly modulate the HOMO and LUMO energy levels. researchgate.net

The charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms and the bromine atom, suggesting sites susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous N-Arylmethylene Hydrazinecarbodithioate Compound

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094

This data is illustrative and based on a study of a different, but structurally related, molecule to demonstrate the typical values obtained from such calculations. nih.gov

The flexibility of the eight-membered azocane ring in this compound means that the molecule can adopt a variety of conformations. Identifying the most stable conformation, or the global energy minimum, is crucial as it represents the most populated state of the molecule under normal conditions. Saturated heterocyclic rings, such as azocane, often exist in chair-like or boat-like conformations to minimize steric strain. researchgate.net

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. The energy of each conformation is calculated, and the structures corresponding to energy minima are identified. For this compound, key considerations would be the orientation of the 2-bromobenzyl group relative to the azocane ring (axial vs. equatorial-like positions) and the puckering of the azocane ring itself. The presence of the bulky bromophenyl group will likely create a significant energy difference between various conformers.

Theoretical methods are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction mechanism. For this compound, potential reactions could involve the nucleophilic nitrogen of the azocane ring or electrophilic substitution on the bromophenyl ring.

Theories such as the Molecular Electron Density Theory (MEDT) and analyses using the Electron Localization Function (ELF) can offer deeper insights. MEDT focuses on the changes in electron density during a reaction to understand bond formation and breaking. ELF analysis helps to visualize regions of localized electron pairs, such as bonds and lone pairs, which is useful in understanding the reactivity of different parts of the molecule.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These indices, based on conceptual DFT, include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity (ω): An index of a molecule's ability to accept electrons, calculated as μ² / (2η).

Nucleophilicity (N): An index of a molecule's ability to donate electrons.

Local reactivity can be predicted using Fukui functions , which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the specific atoms that are most likely to act as nucleophilic or electrophilic centers. nih.gov

Table 2: Representative Reactivity Indices for an Analogous Compound

Reactivity Descriptor Value
Chemical Hardness (η) 0.043285
Electronic Chemical Potential (μ) -0.224225

This data is illustrative and based on a study of a different, but structurally related, molecule.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs that align with Lewis structures. uni-muenchen.de This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation. dailymotion.com

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N σ*(C-C) 5.68
σ(C-H) σ*(C-N) 2.50

This table provides example values for different types of interactions to illustrate the output of an NBO analysis.

Molecules with large π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov The presence of the bromophenyl ring in this compound suggests that it may have some NLO activity. DFT calculations can predict the molecular hyperpolarizability (β), a measure of the second-order NLO response.

The magnitude of the hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, which can create a permanent dipole moment and facilitate intramolecular charge transfer. acs.org While the azocane ring is primarily a sigma-donating group, its interaction with the bromophenyl ring could lead to a modest NLO response. Studies on substituted benzenes have shown that the type and position of substituents are critical in determining the NLO properties. capes.gov.braip.org

Table 4: Compound Names Mentioned

Compound Name
This compound

Molecular Modeling and Simulations

Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of specific theoretical and computational studies focused on the molecule this compound. While computational methods are widely used to investigate the properties of nitrogen-containing heterocycles and substituted aromatic compounds, this particular molecule does not appear to have been the subject of published research. Computational chemistry provides powerful tools to explore molecular structures, interactions, and spectroscopic properties, offering insights that complement experimental work. However, without specific studies on this compound, a detailed analysis as requested cannot be provided.

Conformational Dynamics of the Azocane Ring

There are no specific research findings detailing the conformational dynamics of the azocane ring in this compound. The azocane ring, being an eight-membered saturated heterocycle, is known to be highly flexible and can adopt multiple low-energy conformations. A thorough computational analysis, typically employing methods like Density Functional Theory (DFT) or molecular dynamics simulations, would be necessary to determine the preferred conformations, the energy barriers between them, and the influence of the N-(2-bromobenzyl) substituent on the ring's geometry. Such studies would typically identify various chair, boat, and twist conformations and their relative energies.

Intermolecular Interactions in Chemical Contexts

No specific studies on the intermolecular interactions of this compound have been found. A computational investigation would be required to characterize the nature and strength of potential interactions such as hydrogen bonding (if appropriate partners are present), dipole-dipole interactions arising from the polar C-Br and C-N bonds, and van der Waals forces. The presence of the bromine atom and the aromatic ring could also lead to halogen bonding and π-stacking interactions, respectively. Understanding these interactions is crucial for predicting the compound's behavior in different chemical environments and its solid-state packing.

Vibrational Analysis from Computational Methods

A computational vibrational analysis for this compound has not been reported in the available literature. Such an analysis, typically performed using DFT calculations, would predict the infrared (IR) and Raman spectra of the molecule. nih.govyoutube.com This involves calculating the harmonic vibrational frequencies and their corresponding intensities. The results are often presented in a table format, assigning specific vibrational modes (e.g., C-H stretching, C-N stretching, ring deformations) to the calculated frequencies. nih.gov This theoretical data is invaluable for interpreting experimental spectra and confirming the molecular structure. Without dedicated computational studies, no such data table or detailed vibrational analysis can be provided for this specific compound.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement of 1-[(2-Bromophenyl)methyl]azocane.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 2-bromophenyl group, the benzylic methylene (B1212753) bridge, and the seven methylene groups of the azocane (B75157) ring.

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the 2-bromophenyl ring are expected to appear in this region as a complex multiplet pattern due to spin-spin coupling. The proton ortho to the bromine atom and the benzylic substituent would likely be the most downfield.

Benzylic Protons (δ ~3.7 ppm): The two protons of the methylene group connecting the phenyl ring to the azocane nitrogen are expected to appear as a singlet, or if diastereotopic, as a pair of doublets.

Azocane Ring Protons (δ 1.5-3.0 ppm): The fourteen protons of the seven methylene groups in the azocane ring would appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be the most deshielded within this group, appearing further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. nmrdb.orgresearchgate.net For this compound, thirteen distinct signals are predicted.

Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the carbons of the 2-bromophenyl ring. The carbon atom bonded to the bromine atom (C-Br) would be significantly shielded compared to the others.

Benzylic Carbon (δ ~60-65 ppm): A single signal is anticipated for the benzylic methylene carbon.

Azocane Ring Carbons (δ ~25-60 ppm): Six distinct signals are expected for the seven carbons of the azocane ring, assuming some level of symmetry. The carbons alpha to the nitrogen atom would be the most downfield in this region.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.6 (m, 4H)127.0 - 138.0
Aromatic C-Br-~123.0
Aromatic C-CH₂-~139.0
Benzylic CH₂~3.7 (s, 2H)~62.0
Azocane α-CH₂~2.7 (m, 4H)~55.0
Azocane β, γ, δ-CH₂1.5 - 1.8 (m, 10H)26.0 - 29.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

2D NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for probing the through-bond and through-space correlations within the molecule. mdpi.comchemspider.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons within the 2-bromophenyl ring and for assigning the adjacent methylene groups within the flexible azocane ring. bldpharm.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the benzylic proton signals to the benzylic carbon signal. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the alpha-carbons of the azocane ring. bldpharm.comscielo.org.za

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal the preferred orientation of the 2-bromophenyl group relative to the azocane ring. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like electrospray ionization (ESI), would be ideal for analyzing this compound.

The predicted exact mass for the protonated molecule [M+H]⁺ is a key piece of information. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units (M and M+2), which is a definitive indicator of a monobrominated compound.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M(⁷⁹Br)+H]⁺268.0799Calculated for C₁₃H₁₉⁷⁹BrN⁺
[M(⁸¹Br)+H]⁺270.0779Calculated for C₁₃H₁₉⁸¹BrN⁺

Fragmentation analysis would likely show the loss of the bromophenylmethyl group or cleavage of the azocane ring, providing further structural confirmation.

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the azocane and benzylic methylene groups would be observed in the 2850-2960 cm⁻¹ region. C-C stretching vibrations within the aromatic ring would be seen in the 1450-1600 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which could aid in confirming the substitution pattern of the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and conformational details of both the azocane ring and the orientation of the 2-bromophenylmethyl substituent. This would allow for the validation of the conformational analyses derived from NMR studies. Currently, there is no publicly available crystal structure data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-bromophenyl group. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring.

Typically, benzene derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) between 230 and 270 nm. The presence of the bromo and alkyl substituents would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima. The lack of extended conjugation between the aromatic ring and the azocane nitrogen (due to the insulating methylene group) suggests that the spectrum will be similar to that of 2-bromotoluene.

Research on Analogues and Derivatives of 1 2 Bromophenyl Methyl Azocane

Synthesis of Structural Analogues with Modified Azocane (B75157) Ring Systems

The azocane ring, a saturated eight-membered heterocycle, offers significant opportunities for structural variation. nih.govnih.gov Synthetic efforts in this area can be broadly categorized by the method used to construct or modify the ring system.

One prominent strategy for accessing functionalized azocanes is through ring-closing metathesis (RCM) . youtube.comresearchgate.net This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalyst, allows for the formation of cyclic alkenes from acyclic diene precursors. For the synthesis of azocane analogues, a suitably functionalized diene, containing a nitrogen atom, can be cyclized. The resulting unsaturated azocane can then be hydrogenated to yield the saturated ring system. The versatility of RCM lies in the ability to introduce a wide variety of substituents on the acyclic precursor, which are then incorporated into the final cyclic structure.

Another approach involves the ring expansion of smaller cyclic systems . For instance, methods have been developed for the expansion of cycloalkene derivatives through oxidative ring opening followed by reductive amination to form functionalized azaheterocycles. This strategy could be adapted to produce substituted azocane rings.

Furthermore, cycloaddition reactions offer a pathway to novel azocane-like structures. For example, rhodium-catalyzed cycloaddition-fragmentation processes have been described for the synthesis of substituted azocanes from N-cyclopropylacrylamides. acs.org This method provides a modular entry to a range of functionalized eight-membered N-heterocycles.

The following table summarizes potential synthetic routes to modified azocane ring systems:

Synthetic Strategy Description Potential Modifications Key Intermediates/Reagents
Ring-Closing Metathesis (RCM)Cyclization of an acyclic diene containing a nitrogen atom. youtube.comresearchgate.netIntroduction of substituents at various positions of the azocane ring.Diene precursors, Grubbs' catalyst.
Ring ExpansionOxidative cleavage of a smaller cycloalkene followed by intramolecular reductive amination.Formation of functionalized azocanes from readily available smaller rings.Cycloalkenes, oxidizing agents, amines.
Cycloaddition ReactionsRhodium-catalyzed cycloaddition-fragmentation of N-cyclopropylacrylamides. acs.orgAccess to a variety of substituted azocanes.N-cyclopropylacrylamides, Rh(I) catalysts.

Derivatives with Varied Aromatic Substitutions (e.g., other Halogens, Alkyls)

The 2-bromophenyl group in the parent compound serves as a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents. libretexts.orgnih.govresearchgate.netmdpi.com

Starting with 1-[(2-Bromophenyl)methyl]azocane, a diverse library of derivatives can be synthesized by reacting it with different boronic acids or their esters in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, including:

Other Halogens: While the starting material contains bromine, the introduction of other halogens like chlorine or fluorine would typically be achieved by starting from the corresponding halogenated benzyl (B1604629) halide.

Alkyl and Aryl Groups: A wide variety of alkyl and aryl groups can be introduced via Suzuki-Miyaura coupling with the corresponding alkyl- or arylboronic acids. nih.govnih.gov This allows for the systematic probing of steric and electronic effects on the molecule's properties.

Functionalized Aryl Groups: The use of functionalized arylboronic acids can introduce groups such as esters, ketones, nitriles, and other heterocycles, leading to derivatives with significantly altered chemical and physical properties. mdpi.com

The following table illustrates the potential for diversification using the Suzuki-Miyaura coupling:

Reactant **Coupling Partner (R-B(OH)₂) **Resulting Substitution (R) Potential Impact
This compoundMethylboronic acid-CH₃Increased lipophilicity
This compoundPhenylboronic acid-C₆H₅Introduction of a second aromatic ring
This compound4-Methoxycarbonylphenylboronic acid-C₆H₄-COOCH₃Introduction of an ester functionality
This compound3-Pyridylboronic acid3-PyridylIntroduction of a basic heterocyclic moiety

Systematic Studies on the Impact of Structural Modifications on Chemical Reactivity

The structural modifications described in the preceding sections are expected to have a profound impact on the chemical reactivity of the resulting analogues and derivatives.

Reactivity of the Azocane Nitrogen: The basicity and nucleophilicity of the nitrogen atom within the azocane ring are influenced by the substituents on both the azocane ring and the aromatic ring. Electron-withdrawing groups on the aromatic ring, for instance, would be expected to decrease the basicity of the nitrogen through an inductive effect. Conversely, electron-donating groups would increase its basicity. The steric environment around the nitrogen, dictated by substituents on the azocane ring, will also play a crucial role in its reactivity towards electrophiles.

Reactivity of the Aromatic Ring: The nature of the substituent at the 2-position of the phenyl ring will govern its susceptibility to further electrophilic aromatic substitution. youtube.com For example, the introduction of an electron-donating alkyl group via Suzuki coupling would activate the ring towards further substitution, while an electron-withdrawing group would deactivate it. The directing effects of the substituents would also need to be considered in any subsequent synthetic transformations.

Systematic studies would involve a series of well-designed experiments to quantify these effects. This could include:

pKa measurements to determine the basicity of the azocane nitrogen in a series of derivatives.

Kinetic studies of reactions involving the nitrogen atom (e.g., quaternization) to assess its nucleophilicity.

Competitive reaction studies to evaluate the relative reactivity of different aromatic derivatives towards electrophilic attack.

Exploration of Related Polycyclic N-Heterocyclic Scaffolds

The structure of this compound provides a strategic starting point for the synthesis of more complex, polycyclic N-heterocyclic scaffolds. A key transformation in this regard is the intramolecular Heck reaction . nih.govwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule to form a new ring.

To apply this to the this compound system, a derivative containing an appropriately positioned double bond would need to be synthesized. For example, an N-allyl or N-pentenyl analogue of the azocane could be prepared. Subsequent intramolecular Heck reaction of the bromo-substituted aromatic ring with the alkene moiety could lead to the formation of a new fused ring system, creating a novel polycyclic structure. The regiochemistry and stereochemistry of this cyclization would be of significant interest.

Another approach to polycyclic systems involves the intramolecular Staudinger/aza-Wittig tandem reaction . This methodology can be used for the in situ generation of imines from azides and their subsequent cyclization to form fused heterocyclic systems. rsc.org By introducing an azide (B81097) functionality at a suitable position on a derivative of this compound, followed by an intramolecular reaction, it may be possible to construct novel azocane-fused heterocycles.

The exploration of these and other cyclization strategies opens the door to a vast array of novel polycyclic N-heterocyclic scaffolds with potential applications in various fields of chemistry.

Potential Non Pharmacological Applications in Chemical Science

Utilization as Building Blocks in Complex Organic Synthesis

The designation of 1-[(2-Bromophenyl)methyl]azocane as a synthetic building block by chemical vendors suggests its primary role is as a starting material or intermediate in the construction of more elaborate chemical structures. asischem.comcymitquimica.comcymitquimica.com The presence of a bromine atom on the phenyl ring offers a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks.

The azocane (B75157) moiety, a seven-membered saturated heterocycle containing a nitrogen atom, can also be a key structural element. The tertiary amine within the ring can influence the reactivity and physical properties of molecules into which it is incorporated. While general principles of organic synthesis support this potential, specific examples of its use in the total synthesis of natural products or the development of novel chemical entities are not described in the available literature.

Role in Materials Science Research (e.g., precursors for functional materials)

In the realm of materials science, organic molecules are often used as precursors for the development of functional materials such as polymers, organic light-emitting diodes (OLEDs), and sensors. The bromophenyl group in this compound could theoretically be functionalized to introduce polymerizable groups or moieties that impart specific electronic or photophysical properties.

However, a search of scientific literature and patent databases did not yield any studies where this compound has been explicitly used as a precursor for functional materials. The development of new materials often relies on molecules with specific, tailored properties, and it appears this particular compound has not yet been identified or exploited for such purposes.

Application in Catalyst Development (e.g., as ligands for metal catalysis)

The nitrogen atom in the azocane ring of this compound has the potential to act as a ligand, coordinating to a metal center to form a catalyst. The steric and electronic properties of the ligand are crucial for the activity and selectivity of the resulting catalyst. The bulky azocane ring could create a specific steric environment around a metal center, potentially influencing the outcome of a catalytic reaction.

Furthermore, the bromo-substituted phenylmethyl group could be modified to introduce additional coordinating atoms, creating a bidentate or tridentate ligand. Such ligands are highly valuable in the field of homogeneous catalysis. Despite this theoretical potential, there is no published research demonstrating the synthesis of a metal complex with this compound as a ligand or its application in any form of metal catalysis.

Future Research on this compound: Avenues for Exploration

While specific research on the chemical compound this compound is not extensively documented in publicly available scientific literature, its structural motifs—a bromophenyl group linked to an azocane ring—suggest several promising directions for future investigation. The strategic placement of a bromine atom on the phenyl ring and the presence of the eight-membered saturated nitrogen heterocycle open up possibilities for novel synthetic methodologies, in-depth mechanistic studies, advanced computational modeling, and diverse non-pharmacological applications. This article outlines potential future research avenues that could unlock the full potential of this intriguing molecule.

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 3.5–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ at m/z 282.07 .
  • X-ray Crystallography : Resolve stereochemistry; bond angles and torsional strain in the azocane ring are critical .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs?

Q. Methodological Answer :

  • Core Modifications : Vary substituents on the phenyl ring (e.g., 2-Br → 2-Cl, 2-F) and azocane ring size (7- vs. 8-membered) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like 5-HT₆ receptors .
  • In Vivo Testing : Prioritize analogs with <10 nM IC₅₀ in vitro for pharmacokinetic studies (e.g., CNS penetration in rodent models) .

Basic: What are the stability challenges for this compound under physiological conditions?

Q. Methodological Answer :

  • Hydrolytic Degradation : The bromophenyl group may undergo hydrolysis at pH > 7. Test stability in PBS (pH 7.4) at 37°C for 24h, monitored via HPLC .
  • Oxidative Stress : Use LC-MS to detect oxidation products (e.g., sulfoxide formation in azocane) under H₂O₂ exposure .
    Recommendation : Store at –20°C in anhydrous DMSO to prevent degradation.

Advanced: How to optimize synthetic yield while minimizing byproducts in large-scale preparations?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency; Ni may reduce over-reduction risks .
  • Solvent Optimization : Replace DMF with MeCN to reduce side reactions (e.g., N-alkylation) .
  • Flow Chemistry : Implement continuous flow systems for better heat control and scalability .

Basic: What are the key toxicological parameters to assess for this compound?

Q. Methodological Answer :

  • Cytotoxicity : Test in HEK-293 or HepG2 cells (MTT assay, 24–72h exposure) .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
  • Acute Toxicity : LD₅₀ in rodent models (OECD Guideline 423) .

Advanced: How to address conflicting computational vs. experimental binding affinity data for 5-HT₆ receptors?

Q. Methodological Answer :

  • Force Field Calibration : Re-parameterize docking software (e.g., GROMACS) using crystal structures of 5-HT₆ (PDB: 4IE) .
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain discrepancies in IC₅₀ values .
  • Allosteric Effects : Test for non-competitive inhibition via Schild regression analysis .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole MS with MRM transitions (e.g., m/z 282.07 → 154.0) for plasma/brain homogenates .
  • Sample Prep : Protein precipitation (ACN) followed by SPE (C18 cartridges) to enhance recovery (>85%) .
  • Validation : Follow FDA guidelines for LOD (≤1 ng/mL), LOQ (≤5 ng/mL), and linearity (R² >0.99) .

Advanced: How to elucidate the metabolic fate of this compound in preclinical models?

Q. Methodological Answer :

  • Metabolite ID : Administer ¹⁴C-labeled compound and analyze urine/plasma via radio-HPLC .
  • CYP450 Profiling : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) .
  • Biliary Excretion : Use cannulated rodent models to collect bile and identify glucuronide conjugates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.